molecular formula C15H14BrNO B5839707 N-(4-bromo-2,6-dimethylphenyl)benzamide

N-(4-bromo-2,6-dimethylphenyl)benzamide

Cat. No.: B5839707
M. Wt: 304.18 g/mol
InChI Key: XVYIXCKJQVPYKR-UHFFFAOYSA-N
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Scientific Research Applications

Anticonvulsant Properties

  • N-(4-bromo-2,6-dimethylphenyl)benzamide and its derivatives have been extensively investigated for their anticonvulsant properties. Studies have shown that certain analogues of this compound, such as Ameltolide® and LY201116, exhibit potent anticonvulsant activities. These compounds have been evaluated against seizure models like pentylenetetrazole-induced seizures in rats, displaying efficacy at various dose levels. For instance, 3,4-diamino-N-(2,6-dimethylphenyl) benzamide and N-(2,6-dimethylphenyl) benzamide demonstrated significant anticonvulsant activities in these models (Afolabi & Okolie, 2013).

Pharmacokinetic Studies

  • Pharmacokinetic studies have been conducted on 4-amino-N-(2,6-dimethylphenyl)benzamide, a compound closely related to this compound. These studies involved determining the compound's concentrations in rat serum and urine, providing valuable insights for further pharmacological development. Such studies are crucial for understanding the metabolism and disposition of these compounds in biological systems (Dockens, Ravis, & Clark, 1987).

Antifungal Activity

  • Derivatives of this compound have also been explored for their antifungal activities. Novel molecules derived from this compound have shown effectiveness against phytopathogenic fungi and yeasts. Such studies are indicative of the potential broader biological activities of these compounds beyond their anticonvulsant properties (Ienascu et al., 2018).

Molecular Structure Analysis

  • The molecular structure of this compound has been characterized through techniques like X-ray crystallography. Studies have provided detailed insights into the molecular conformations, which are crucial for understanding the compound's interactions at the molecular level and its biological activities (Gowda et al., 2008).

Potential in Cancer Treatment

  • Some derivatives of this compound have been evaluated as novel inhibitors of specific receptors like FGFR1, relevant in the treatment of non-small cell lung cancer. These studies highlight the versatility of this compound's derivatives in potentially treating various diseases beyond epilepsy (Xie et al., 2018).

Properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-10-8-13(16)9-11(2)14(10)17-15(18)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYIXCKJQVPYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC=CC=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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